molecular formula C9H17FN2O2 B1401262 tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate CAS No. 169750-42-9

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

Cat. No. B1401262
M. Wt: 204.24 g/mol
InChI Key: BZSDDSIFAGBZLT-NKWVEPMBSA-N
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Description

“tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate” is a chemical compound . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Scientific Research Applications

  • Synthesis of tert-butyl-substituted heteroaromatic compounds

    • Field: Organic Chemistry
    • Application: The tert-butyl group has been introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
    • Method: The compounds were synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results: The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
  • Use of tert-butyl alcohol in biopharmaceutical formulations

    • Field: Biopharmaceuticals
    • Application: Tert-butyl alcohol is used for the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
    • Method: This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
    • Results: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
  • AlphaFold 3 AI Model
    • Field: Bioinformatics
    • Application: The AlphaFold 3 AI model developed by Google DeepMind and Isomorphic Labs can predict the structure and interactions of all of life’s molecules with unprecedented accuracy . This could potentially be used to study the structure and interactions of “tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate” at a molecular level .
    • Method: Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results: For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
  • AlphaFold 3 AI Model
    • Field: Bioinformatics
    • Application: The AlphaFold 3 AI model developed by Google DeepMind and Isomorphic Labs can predict the structure and interactions of all of life’s molecules with unprecedented accuracy . This could potentially be used to study the structure and interactions of “tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate” at a molecular level .
    • Method: Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results: For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .

properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSDDSIFAGBZLT-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Reactant of Route 3
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Reactant of Route 4
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Reactant of Route 5
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Reactant of Route 6
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

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